N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that features a benzodiazole core, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable electrophile, such as a benzyl halide, in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine group on the benzodiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a benzodiazepine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzodiazepine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its benzodiazole core which is known for its biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the naphthalene moiety can contribute to its overall stability and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide: Similar structure but with a benzimidazole core.
N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-indazol-1-yl}acetamide: Contains an indazole core instead of benzodiazole.
Uniqueness
N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core is particularly noteworthy, as it is less common than benzimidazole or indazole cores, potentially offering unique interactions and activities.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C27H23N3O2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O2/c1-32-25-16-7-5-14-23(25)29-27(31)18-30-24-15-6-4-13-22(24)28-26(30)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-16H,17-18H2,1H3,(H,29,31) |
InChI Key |
BUCVNJAIPYTFST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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